2-amino-7-hydroxy-4-thiophen-3-yl-4H-chromene-3-carbonitrile
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Overview
Description
2-amino-7-hydroxy-4-thiophen-3-yl-4H-chromene-3-carbonitrile is a heterocyclic compound that features a chromene core with a thiophene ring and an amino group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-hydroxy-4-thiophen-3-yl-4H-chromene-3-carbonitrile typically involves multi-component reactions. One common method is the catalyst-free four-component reaction in water, which involves hydrazine hydrate, ethyl acetoacetate, 2-hydroxybenzaldehydes, and malononitrile . This reaction is carried out at ambient temperature, making it an environmentally friendly approach.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using water as a solvent and avoiding harsh reagents, are likely to be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-amino-7-hydroxy-4-thiophen-3-yl-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
2-amino-7-hydroxy-4-thiophen-3-yl-4H-chromene-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-amino-7-hydroxy-4-thiophen-3-yl-4H-chromene-3-carbonitrile involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The thiophene ring can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect pathways related to cell proliferation, apoptosis, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-amino-4H-chromene-3-carbonitrile: Lacks the thiophene ring, which may reduce its biological activity.
7-hydroxy-4H-chromene-3-carbonitrile:
4-thiophen-3-yl-4H-chromene-3-carbonitrile: Lacks the amino and hydroxyl groups, which are crucial for its biological interactions.
Uniqueness
2-amino-7-hydroxy-4-thiophen-3-yl-4H-chromene-3-carbonitrile is unique due to the presence of both the thiophene ring and the amino group, which enhance its biological activity and versatility in chemical reactions. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-amino-7-hydroxy-4-thiophen-3-yl-4H-chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c15-6-11-13(8-3-4-19-7-8)10-2-1-9(17)5-12(10)18-14(11)16/h1-5,7,13,17H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYFOGNMWHRFDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=C(C2C3=CSC=C3)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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